2-(Oxetan-3-yl)-octahydropyrrolo[3,4-c]pyrrole
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Overview
Description
2-(Oxetan-3-yl)-octahydropyrrolo[3,4-c]pyrrole is a complex organic compound featuring both an oxetane ring and a pyrrolo[3,4-c]pyrrole structure The oxetane ring is a four-membered ring containing one oxygen atom, while the pyrrolo[3,4-c]pyrrole structure is a bicyclic system with nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxetan-3-yl)-octahydropyrrolo[3,4-c]pyrrole typically involves the formation of the oxetane ring followed by the construction of the pyrrolo[3,4-c]pyrrole core. One common method for synthesizing oxetane derivatives is through intramolecular cyclization reactions, such as the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of carbonyl compounds with alkenes .
For the pyrrolo[3,4-c]pyrrole core, various methods can be employed, including the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst . The final step involves coupling the oxetane and pyrrolo[3,4-c]pyrrole moieties under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Oxetan-3-yl)-octahydropyrrolo[3,4-c]pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring, where nucleophiles replace leaving groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-(Oxetan-3-yl)-octahydropyrrolo[3,4-c]pyrrole has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structural features.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(Oxetan-3-yl)-octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules . The pyrrolo[3,4-c]pyrrole core can engage in π-π stacking interactions and hydrogen bonding, influencing its binding affinity and specificity towards target proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
Oxetane Derivatives: Compounds containing the oxetane ring, such as 3-phenoxymethyloxetan-3-ylamine.
Pyrrole Derivatives: Compounds with the pyrrole core, such as N-substituted pyrroles and polysubstituted pyrroles.
Uniqueness
2-(Oxetan-3-yl)-octahydropyrrolo[3,4-c]pyrrole is unique due to the combination of the oxetane and pyrrolo[3,4-c]pyrrole structures within a single molecule. This dual functionality imparts distinct physicochemical properties and reactivity, making it a valuable compound for diverse applications in research and industry.
Properties
Molecular Formula |
C9H16N2O |
---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
5-(oxetan-3-yl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C9H16N2O/c1-7-3-11(9-5-12-6-9)4-8(7)2-10-1/h7-10H,1-6H2 |
InChI Key |
DVABRBXLGNBGLB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC2CN1)C3COC3 |
Origin of Product |
United States |
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